molecular formula C19H20N4O2 B12173058 N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide

N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide

Cat. No.: B12173058
M. Wt: 336.4 g/mol
InChI Key: NGVRUGJDNNGCCV-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine-3-carboxamide precursor through amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-{[1-(propan-2-yl)-1H-indol-4-yl]amino}ethyl)pyridine-3-carboxamide is unique due to its combination of an indole moiety and a pyridine ring, which imparts distinct chemical and biological properties. This structural combination allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-oxo-2-[(1-propan-2-ylindol-4-yl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13(2)23-10-8-15-16(6-3-7-17(15)23)22-18(24)12-21-19(25)14-5-4-9-20-11-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

NGVRUGJDNNGCCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)C3=CN=CC=C3

Origin of Product

United States

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